molecular formula C22H26N4 B190728 Calycanthine CAS No. 595-05-1

Calycanthine

Cat. No.: B190728
CAS No.: 595-05-1
M. Wt: 346.5 g/mol
InChI Key: XSYCDVWYEVUDKQ-LIKPIUCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Calycanthine, a principal alkaloid of the family Calycanthaceae, primarily targets the L-type calcium channels and GABA-mediated chloride currents at GABA(A) receptors . These targets play crucial roles in the functioning of the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca(2+) channels . It also inhibits GABA-mediated chloride currents at GABA(A) receptors . This interaction leads to changes in the normal functioning of the nervous system, causing convulsions .

Biochemical Pathways

It is known that this compound’s inhibition of gaba release and gaba-mediated chloride currents disrupts the normal functioning of the nervous system .

Pharmacokinetics

The pharmacokinetics of this compound in rats have been investigated using the UPLC-MS/MS method . The absolute bioavailability of this compound was found to be 37.5% in rats . The linearity of this compound in rat plasma was good within the range of 1–200 ng/mL, and the lower limit of quantification (LLOQ) was 1 ng/mL . The matrix effect was between 97.9% and 105.4%, and the recovery was better than 85.6% .

Result of Action

The primary result of this compound’s action is the induction of convulsions, due to its inhibitory effects on the release of the inhibitory neurotransmitter GABA and GABA-mediated chloride currents . This makes this compound a central nervous system toxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calycanthine involves several steps, including the use of intramolecular Heck reaction cascades and diazene-directed fragment assembly. One notable method involves the exposure of meso-3 to hot dilute acetic acid to obtain meso-calycanthine .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of copper-catalyzed sequential arylation-oxidative dimerization reactions is a key step in the synthesis of this compound .

Chemical Reactions Analysis

Biological Activity

Calycanthine, an alkaloid derived from plants in the Calycanthaceae family, has garnered attention due to its diverse biological activities. This article explores the various effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its anti-convulsant , anti-fungal , anti-viral , and anti-tumor properties. Its structure is derived from tryptamine and includes multiple functional groups that contribute to its biological activity. The compound has been studied for its interactions with neurotransmitter systems, particularly its effects on GABA (gamma-aminobutyric acid) neurotransmission.

  • GABA Inhibition : this compound acts as a central nervous system (CNS) toxin by inhibiting GABA neurotransmitter release. This inhibition occurs through interactions with L-type calcium channels, leading to reduced chloride currents at GABA_A receptors .
  • Antifungal Activity : Research indicates that this compound exhibits significant antifungal effects against various plant pathogens. For instance, it demonstrated an effective concentration (EC50) of 29.3 μg/mL against Bipolaris maydis and 61.2 μg/mL against Sclerotinia sclerotiorum .
  • Anti-tumor Properties : Studies have shown that this compound can inhibit melanogenesis in melanoma cells, with IC50 values of 0.93 μM for melanogenesis inhibition . Additionally, it has been implicated in inducing apoptosis in cancer cell lines through various pathways.

Biological Activities Summary

Activity TypeMechanism/EffectReference
Anti-convulsantInhibits GABA release via L-type Ca²⁺ channels
AntifungalEffective against Bipolaris maydis (EC50: 29.3 μg/mL)
Anti-tumorInhibits melanogenesis (IC50: 0.93 μM)
Anti-inflammatoryInhibits NO production in macrophages (IC50: 7.73–15.09 μM)

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Convulsant Effects : A study demonstrated that this compound induces seizures in mammals, showcasing its potent CNS effects . This raises concerns regarding its safety profile as a therapeutic agent.
  • Antimicrobial Properties : Research on related alkaloids shows that compounds derived from the same family exhibit antimicrobial activities, suggesting potential applications in treating infections .
  • Cancer Research : In vitro studies have indicated that this compound and its analogs can significantly reduce cell viability in various cancer cell lines, making them candidates for further development in cancer therapies .

Properties

CAS No.

595-05-1

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

(1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene

InChI

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1

InChI Key

XSYCDVWYEVUDKQ-LIKPIUCQSA-N

SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C

Isomeric SMILES

CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C

Canonical SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C

melting_point

250-251°C

Key on ui other cas no.

595-05-1

physical_description

Solid

Synonyms

calycanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calycanthine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calycanthine
Reactant of Route 3
Reactant of Route 3
Calycanthine
Reactant of Route 4
Calycanthine
Reactant of Route 5
Reactant of Route 5
Calycanthine
Reactant of Route 6
Calycanthine
Customer
Q & A

Q1: What is the molecular formula and weight of calycanthine?

A1: this compound has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]

Q2: What is the core structure of this compound?

A2: this compound is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of this compound. [, ]

Q4: Can this compound be synthesized in the laboratory?

A4: Yes, several total synthesis routes have been developed for this compound. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]

Q5: What is the significance of the selenium degradation product of this compound?

A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of this compound's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []

Q6: What are the known biological activities of this compound?

A6: this compound has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].

Q7: What is the mechanism of action of this compound's antifungal activity?

A7: While the exact mechanism is not fully understood, studies have shown that both this compound and folicanthine, another alkaloid found alongside this compound, exhibit significant inhibitory effects against various plant pathogenic fungi. []

Q8: What is known about this compound's effect on the nervous system?

A8: Research suggests that this compound acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []

Q9: What are the toxicological concerns associated with this compound?

A11: this compound is known to be toxic, particularly to ruminants. Ingestion of plants containing this compound, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.